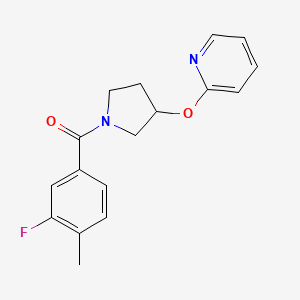

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

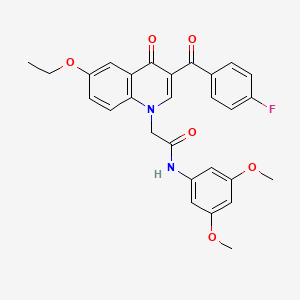

“(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound is categorized as a cathinone , which are substances with stimulant effects.

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The exact molecular structure of this specific compound is not provided in the available resources.Scientific Research Applications

Fluorescent Chemosensors

- Application in Detection : Derivatives similar to the specified compound have been explored for their application as fluorescent chemosensors. Compounds based on a similar fluorophoric platform have been developed to detect a variety of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors highlight the potential of the specified compound in analytical chemistry and environmental monitoring (Roy, 2021).

Pharmacophore Design

- Drug Development : In pharmacology, similar structures have been investigated for their role in designing inhibitors targeting specific proteins, indicating the compound's potential in drug discovery. For example, compounds with imidazole scaffolds are known as selective inhibitors for certain proteins involved in inflammatory responses, demonstrating how modifications to the core structure can influence selectivity and potency in drug design (Scior et al., 2011).

Environmental and Health Monitoring

- Biotransformation Studies : Research into similar compounds includes their metabolism, transformation, and potential as precursors to other chemically relevant species. Such studies are crucial in understanding the environmental fate and toxicology of new compounds, which is essential for developing safe and sustainable chemical processes and materials (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a variety of physiological processes including immune response and regulation of inflammation.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function . The specifics of these interactions and the resulting changes in the enzyme’s activity are areas of ongoing research.

Biochemical Pathways

Given its target, it may influence the corticosteroid metabolic pathway . The downstream effects of this could be wide-ranging, given the many roles of corticosteroids in the body.

Result of Action

Given its target, it could potentially influence the levels and activity of corticosteroids in the body . This could have a variety of effects, given the many roles of these hormones.

properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFYDZNZNBVAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)

![1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2937196.png)

![N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2937200.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2937206.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2937215.png)